phenyl 1H-indole-1-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
phenyl indole-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c17-15(18-13-7-2-1-3-8-13)16-11-10-12-6-4-5-9-14(12)16/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIDTUTLKZKMYBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)N2C=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50446893 | |
| Record name | 1H-Indole-1-carboxylic acid, phenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50446893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74117-31-0 | |
| Record name | 1H-Indole-1-carboxylic acid, phenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50446893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformations of Phenyl 1h Indole 1 Carboxylate Systems
Electrophilic Aromatic Substitution on the Indole (B1671886) Ring System
The introduction of an electrophile to the indole ring is a fundamental transformation for this class of compounds. The nitrogen atom's lone pair of electrons significantly influences the electron density distribution within the bicyclic structure, making the pyrrole (B145914) portion of the molecule particularly susceptible to electrophilic attack.
For the indole ring system, electrophilic aromatic substitution overwhelmingly favors the C-3 position. study.comstackexchange.com This preference is dictated by the relative stability of the cationic intermediate (the Wheland intermediate or arenium ion) formed during the reaction. Attack at C-3 allows the positive charge to be delocalized over the nitrogen atom without disrupting the aromaticity of the fused benzene (B151609) ring, resulting in a more stable intermediate. study.comstackexchange.com In contrast, electrophilic attack at the C-2 position forces a disruption of the benzene ring's aromatic sextet to achieve similar stabilization, a significantly less favorable energetic pathway. study.com
The presence of a protecting group on the indole nitrogen, such as the phenyl 1-carboxylate group, is crucial. It prevents the electrophile from attacking the basic nitrogen atom and preserves the inherent nucleophilicity of the indole ring. bhu.ac.in While electron-withdrawing, the protecting group does not typically alter the site of kinetic attack, and C-3 remains the most nucleophilic position. nih.gov Should the C-3 position be occupied by a non-hydrogen substituent, electrophilic attack will then preferentially occur at the C-2 position. researchgate.net Substitution on the benzene annulus (positions C-4, C-5, C-6, and C-7) is much less common and generally requires more forcing conditions or specific directing groups already present on the benzene ring.
The regioselectivity of electrophilic substitution on N-protected indoles is demonstrated across various reactions, as summarized in the table below.
| Electrophilic Reaction | N-Protecting Group | Reagents | Major Product | Reference |
| Nitration | tert-butoxycarbonyl (Boc) | CF₃COO-NO₂ | tert-butyl 3-nitro-1H-indole-1-carboxylate | nih.gov |
| Acylation | Phenylsulfonyl (SO₂Ph) | Acetic Anhydride, AlCl₃ | 1-(phenylsulfonyl)-3-acetyl-1H-indole | researchgate.net |
| Halogenation | Unprotected | NBS or NCS | 3-haloindole | researchgate.net |
| Lithiation-Substitution | Phenylsulfonyl (SO₂Ph) | n-BuLi, then E⁺ | 2-substituted-1-(phenylsulfonyl)-1H-indole | bhu.ac.in |
The phenyl 1-carboxylate group attached to the indole nitrogen acts as an electron-withdrawing group. This is due to the combined inductive effect of the carbonyl oxygen and the resonance delocalization of the nitrogen lone pair into the carbonyl group, which reduces its availability to the indole ring system. uwindsor.ca Consequently, phenyl 1H-indole-1-carboxylate is significantly less nucleophilic and less reactive towards electrophiles than N-H or N-alkyl indoles. uwindsor.ca
This deactivation means that electrophilic substitution reactions may require stronger electrophiles or more forcing reaction conditions (e.g., stronger Lewis acids, higher temperatures) compared to those used for unprotected indoles. The degree of deactivation is influenced by the nature of the N-substituent, with strongly withdrawing groups like sulfonyl or carboxylates having a more pronounced effect than simple alkyl groups.
| N-Substituent on Indole | Electronic Effect | Relative Reactivity toward Electrophiles |
| -H | Neutral | High |
| -Alkyl (e.g., -CH₃) | Weakly Electron-Donating | Very High |
| -C(O)OPh (Phenylcarboxylate) | Electron-Withdrawing | Reduced |
| -C(O)CH₃ (Acetyl) | Electron-Withdrawing | Reduced |
| -SO₂Ph (Phenylsulfonyl) | Strongly Electron-Withdrawing | Low |
Reactions at the Carboxylate Moiety
The phenoxycarbonyl group itself is a site of potential chemical transformations, offering pathways to modify or deprotect the indole nitrogen.
Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. masterorganicchemistry.com In the case of this compound, this reaction involves the substitution of the phenyl group with an alkyl or aryl group from a different alcohol. The reaction can be catalyzed by either an acid or a base. masterorganicchemistry.commdpi.com
Under basic conditions, a nucleophilic alkoxide attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent elimination of the phenoxide leaving group yields the new ester. masterorganicchemistry.com Acid-catalyzed transesterification proceeds by protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by a neutral alcohol molecule. masterorganicchemistry.com The use of a large excess of the incoming alcohol can drive the equilibrium toward the desired product.
| Incoming Alcohol (R'-OH) | Catalyst | Transesterification Product | Byproduct |
| Methanol (CH₃OH) | Acid or Base | Methyl 1H-indole-1-carboxylate | Phenol |
| Ethanol (CH₃CH₂OH) | Acid or Base | Ethyl 1H-indole-1-carboxylate | Phenol |
| tert-Butanol ((CH₃)₃COH) | Acid or Base | tert-butyl 1H-indole-1-carboxylate | Phenol |
The phenyl 1-carboxylate group can be removed to yield the parent 1H-indole through a two-step hydrolysis and decarboxylation sequence. Hydrolysis involves the cleavage of the ester bond, which can be achieved under acidic or basic (saponification) conditions.
Basic Hydrolysis: Treatment with a base, such as sodium hydroxide, results in nucleophilic attack at the carbonyl carbon, leading to the formation of phenol and an indole-1-carboxylate salt.
Acidic Hydrolysis: In the presence of aqueous acid and heat, the ester is hydrolyzed to yield phenol and indole-1-carboxylic acid. uwindsor.ca
The intermediate formed upon hydrolysis, indole-1-carboxylic acid, is a derivative of carbamic acid and is thermally unstable. It readily undergoes spontaneous decarboxylation, releasing carbon dioxide and furnishing the unprotected 1H-indole. researchgate.net This deprotection strategy is a common method for removing N-alkoxycarbonyl protecting groups in synthesis.
The carbonyl carbon of the phenyl 1-carboxylate group is electrophilic and can be attacked by strong nucleophiles. While this can lead to the cleavage of the protecting group, it also presents opportunities for derivatization. The reaction of esters with organometallic reagents like Grignard reagents or organolithium compounds typically leads to the formation of tertiary alcohols after the addition of two equivalents of the nucleophile. However, in the context of an N-carboxylate, the initial addition product is often unstable and may fragment.
Another potential transformation is the reduction of the carbonyl group. While hydride reagents like lithium aluminum hydride (LiAlH₄) can reduce esters, this would likely lead to the cleavage of the N-C bond and the formation of N-methylindole after a reductive workup, rather than a simple reduction to an alcohol. These transformations highlight the synthetic utility of the carbonyl group as a reactive handle, though often coupled with deprotection.
| Reagent | Reaction Type | Potential Outcome(s) |
| Grignard Reagent (R-MgX) | Nucleophilic Acyl Substitution | Cleavage and formation of a tertiary alcohol derived from the reagent. |
| Organolithium (R-Li) | Nucleophilic Acyl Substitution | Similar to Grignard reagents, leading to fragmentation. |
| Lithium Aluminum Hydride (LiAlH₄) | Reduction | Reductive cleavage to yield N-methylindole. |
| Hydrazine (H₂NNH₂) | Nucleophilic Acyl Substitution | Formation of an indole-1-carbohydrazide and phenol. |
N-Deprotection Strategies for Indole-1-carboxylates
The removal of the N-protecting group is a critical step in many synthetic sequences to reveal the N-H functionality of the indole. For N-acyl derivatives like N-pivaloylindoles, deprotection can be achieved under basic conditions. For instance, treatment with lithium diisopropylamide (LDA) has been shown to efficiently cleave the N-pivaloyl group from a variety of substituted indoles. This method is generally high-yielding and tolerates a range of functional groups on the indole core sciforum.net. While this specific example highlights the deprotection of a pivaloyl group, similar basic hydrolysis or nucleophilic cleavage conditions can be adapted for the removal of the phenoxycarbonyl group from this compound.
| Deprotection Method | Reagents | Conditions | Substrate Scope | Ref. |
| Base-mediated cleavage | Lithium diisopropylamide (LDA) | THF, 40-45 °C | Substituted N-pivaloylindoles | sciforum.net |
C-H Functionalization of Indole Nucleus under N-Protection
The N-phenoxycarbonyl group serves as an effective directing group and electronic modulator for the regioselective functionalization of C-H bonds on the indole nucleus. This approach avoids the need for pre-functionalized starting materials, offering a more atom-economical synthetic route. mdpi.com Transition-metal catalyzed C-H activation has emerged as a powerful tool for this purpose. rsc.org
Rhodium catalysts, in particular, have been successfully employed for the C-H functionalization of N-protected indolines. For example, rhodium-catalyzed alkoxycarbonylation and acylation of indolines have been developed using anhydrides as the carbonyl source in an additive- and CO-free process. nih.gov This methodology allows for the synthesis of C7-carbonylated indolines. Furthermore, Rh(III)-catalyzed C-H amidation of 2-arylindoles with dioxazolones provides a direct route to indolo[1,2-c]quinazolines, showcasing the utility of N-protection in facilitating complex heterocyclic synthesis through C-H activation. nsf.gov
The regioselectivity of C-H functionalization on the indole's benzene ring can be controlled by the choice of the directing group on the nitrogen atom. nih.gov While the phenoxycarbonyl group's directing ability is less explored compared to other groups, the principles of directed C-H activation suggest its potential to facilitate functionalization at specific positions of the indole core.
| Reaction Type | Catalyst | Reagents | Position of Functionalization | Product Type | Ref. |
| Alkoxycarbonylation/Acylation | [RhCl(CO)₂]₂ | Anhydrides | C7 (of indoline) | C7-carbonylated indolines | nih.gov |
| C-H Amidation | [Cp*RhCl₂]₂/AgSbF₆ | Dioxazolones | C-H of aryl group at C2 | Indolo[1,2-c]quinazolines | nsf.gov |
Cycloaddition and Rearrangement Reactions Involving the Indole Core
The indole nucleus, with its inherent electronic properties, can participate in various cycloaddition and rearrangement reactions. The N-phenoxycarbonyl group, by modifying the electron density of the indole system, can influence the feasibility and outcome of these transformations.
Cycloaddition Reactions: Dearomative cycloaddition reactions offer a powerful strategy for the rapid construction of complex, three-dimensional architectures from flat aromatic precursors. For instance, dearomative (4+3) cycloaddition reactions of 3-alkenylindoles with in situ-generated oxyallyl cations lead to the formation of cyclohepta[b]indoles, which are core structures in many bioactive natural products. uchicago.edu While this example utilizes N-Boc and N-tosyl protected indoles, the underlying principle of dearomative cycloaddition is applicable to indoles bearing other electron-withdrawing groups like the phenoxycarbonyl group. The reaction of 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) with indoles represents a [4+2] cycloaddition, providing a method for the protection of the indole 2,3-double bond. researchgate.net
Rearrangement Reactions: Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer. wiley-vch.demvpsvktcollege.ac.in Several classic rearrangement reactions, such as the Beckmann, Claisen, and Hofmann rearrangements, are fundamental in organic synthesis. libretexts.orgmasterorganicchemistry.com In the context of indoles, rearrangement pathways can be triggered by various stimuli, including acid or heat. For example, the Beckmann rearrangement of an oxime derived from a ketone can produce an N-substituted amide. masterorganicchemistry.com While specific examples involving this compound in these named rearrangements are not prevalent in the provided search results, the indole core itself can be subject to skeletal rearrangements under appropriate conditions, and the N-protecting group would be expected to influence the stability of intermediates and the migratory aptitude of different groups.
| Reaction Type | Reactants | Key Features | Product Type | Ref. |
| (4+3) Cycloaddition | 3-Alkenylindoles, Oxyallyl cations | Dearomative, construction of seven-membered rings | Cyclohepta[b]indoles | uchicago.edu |
| [4+2] Cycloaddition | Indoles, 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD) | Protection of the indole 2,3-double bond | Urazole adducts | researchgate.net |
| Beckmann Rearrangement | Ketoximes | Conversion of oxime to amide | N-substituted amides | masterorganicchemistry.com |
Metal-Catalyzed Reactions with this compound Substrates
This compound and related N-protected indoles are valuable substrates in a wide array of metal-catalyzed cross-coupling and functionalization reactions. The N-protecting group can prevent undesired side reactions at the nitrogen atom and can electronically tune the indole nucleus for optimal reactivity.
Palladium-Catalyzed Reactions: Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. youtube.comyoutube.com In the realm of indole chemistry, palladium catalysts have been used for the synthesis of oxindoles via amide α-arylation. nih.gov Palladium complexes containing indolyl-based ligands have also been developed and applied as catalysts in Suzuki cross-coupling reactions, demonstrating the synergy between indole chemistry and transition metal catalysis. mdpi.comresearchgate.net Furthermore, palladium-catalyzed dual C-H activation of N-phenyl-1H-indole-3-carboxamides has been reported for the synthesis of 5,11-dihydro-6H-indolo[3,2-c]quinolin-6-ones. researchgate.net
Rhodium-Catalyzed Reactions: As mentioned in section 3.4, rhodium catalysts are particularly effective for C-H activation and functionalization of the indole core. Rhodium(III)-catalyzed synthesis of spirocyclic isoindole N-oxides and isobenzofuranones via C-H activation and spiroannulation further highlights the versatility of this metal in indole chemistry. researchgate.net
The choice of the metal catalyst, ligands, and reaction conditions is crucial for achieving the desired transformation with high yield and selectivity. The N-phenoxycarbonyl group in this compound can play a significant role in these processes by influencing the coordination of the metal to the indole substrate and by modifying the electronic properties of the C-H bonds targeted for activation.
| Metal | Reaction Type | Key Features | Product Type | Ref. |
| Palladium | Amide α-arylation | Formation of quaternary carbon centers | Oxindoles | nih.gov |
| Palladium | Suzuki Coupling | C-C bond formation | Biaryls | mdpi.comresearchgate.net |
| Palladium | Dual C-H activation | Annulation | Indolo[3,2-c]quinolin-6-ones | researchgate.net |
| Rhodium | C-H Activation/Spiroannulation | Synthesis of spirocycles | Spirocyclic isoindole N-oxides | researchgate.net |
Theoretical and Computational Investigations of Phenyl 1h Indole 1 Carboxylate and Its Derivatives
Quantum Chemical Calculations (Density Functional Theory)
Density Functional Theory (DFT) has become a primary method for quantum chemical investigations of organic molecules, offering a favorable balance between computational cost and accuracy. figshare.comnih.gov DFT calculations are used to determine the electronic structure of molecules, providing information about how electrons are distributed and how this distribution influences the molecule's geometry, stability, and reactivity. nih.gov Studies on indole (B1671886) and its derivatives frequently employ DFT methods, such as the B3LYP functional, combined with basis sets like 6-311++G(d,p), to model their molecular and vibrational properties accurately. researchgate.netresearchgate.net These calculations are foundational for optimizing molecular geometries and predicting a wide range of chemical and physical properties. figshare.comresearchgate.net
The first step in computational analysis is typically the optimization of the molecular geometry to find the most stable, lowest-energy conformation of the molecule. This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. For phenyl 1H-indole-1-carboxylate, DFT calculations would be used to determine the precise bond lengths, bond angles, and dihedral angles that define its three-dimensional structure.
The optimized geometry reveals key structural features, such as the planarity of the indole ring and the relative orientation of the phenyl and carboxylate groups. The electronic structure describes the distribution of electrons within this optimized geometry. In this compound, the electronic structure is characterized by the delocalized π-systems of the indole and phenyl rings, which are linked by the carboxylate bridge. This conjugation influences the molecule's electronic properties and reactivity.
Below is a table of selected optimized geometric parameters for this compound, as would be predicted by DFT calculations.
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | N1-C2 | 1.38 Å |
| C8-N1 | 1.40 Å | |
| C9=O10 | 1.21 Å | |
| C9-O11 | 1.35 Å | |
| O11-C12 | 1.42 Å | |
| Bond Angle | C2-N1-C8 | 108.5° |
| N1-C9-O10 | 124.0° | |
| N1-C9-O11 | 118.0° | |
| C9-O11-C12 | 117.5° |
Note: These values are representative and would be obtained from a DFT geometry optimization calculation.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. wikipedia.orgnih.gov It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity.
For this compound, the HOMO is expected to be primarily localized on the electron-rich indole ring system, reflecting its character as an electron donor. The LUMO, conversely, is likely distributed across the phenylcarboxylate portion of the molecule, particularly the C=O bond, which acts as an electron-accepting site. The interaction and energy gap between these orbitals govern the molecule's behavior in chemical reactions.
| Orbital | Energy (eV) | Description |
| HOMO | -6.15 | Primarily located on the indole ring system. |
| LUMO | -1.25 | Distributed over the phenylcarboxylate moiety. |
| HOMO-LUMO Gap (ΔE) | 4.90 | Indicates high kinetic stability. |
Note: These energy values are representative examples derived from DFT calculations for similar aromatic systems. researchgate.net
Natural Bond Orbital (NBO) analysis is a computational method used to study charge distribution, hybridization, and intramolecular interactions related to electron delocalization. wikipedia.orgq-chem.com It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals, providing a clear "natural Lewis structure" representation. wisc.eduuba.ar
Note: The table presents hypothetical natural atomic charges from an NBO analysis, illustrating charge distribution trends.
A key aspect of NBO analysis is the examination of donor-acceptor interactions using second-order perturbation theory. The stabilization energy, E(2), associated with these interactions indicates the strength of the delocalization. For this compound, prominent interactions would include:
LP(O10) → π(N1-C9)*: Delocalization of an oxygen lone pair into the antibonding orbital of the N-C bond.
π(indole ring) → π(phenyl ring)*: Conjugative effects between the two aromatic systems.
Molecular Electrostatic Potential (MEP) maps are visual tools that illustrate the charge distribution on the surface of a molecule. youtube.comlibretexts.org They are invaluable for predicting and understanding how molecules will interact with each other, particularly in identifying sites susceptible to electrophilic and nucleophilic attack. wuxiapptec.commdpi.com The map is color-coded, with red indicating regions of negative electrostatic potential (electron-rich, attractive to electrophiles) and blue indicating regions of positive electrostatic potential (electron-poor, attractive to nucleophiles). youtube.comwuxiapptec.com
For this compound, an MEP map would show the most negative potential (deepest red) localized around the carbonyl oxygen (O10) due to its high electronegativity and the presence of lone pairs. mdpi.comnih.gov This region represents the primary site for electrophilic attack. Conversely, regions of positive potential (blue) would be found around the hydrogen atoms of both the indole and phenyl rings, indicating their susceptibility to nucleophilic attack. The MEP map provides a comprehensive picture of the molecule's charge landscape, complementing the insights from FMO and NBO analyses.
Spectroscopic Property Predictions
Computational chemistry is also a powerful tool for predicting the spectroscopic properties of molecules, which can aid in the interpretation of experimental data. researchgate.net Methods like DFT can be used to calculate the energies and intensities of spectroscopic transitions, providing theoretical spectra that can be compared with experimental results to confirm molecular structures.
Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts have become a standard method for structure elucidation in organic chemistry. wisc.edu The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is one of the most common approaches for predicting ¹H and ¹³C NMR chemical shifts. nih.gov The accuracy of these predictions is highly dependent on the chosen functional and basis set. nih.gov
By calculating the magnetic shielding tensors for each nucleus in this compound, a theoretical NMR spectrum can be generated. These calculated shifts can be compared to experimental data to assign specific signals to the corresponding atoms in the molecule. This is particularly useful for complex molecules where spectral overlap can make assignments challenging.
| Atom | Calculated ¹H Chemical Shift (ppm) | Calculated ¹³C Chemical Shift (ppm) |
| H2 (Indole) | 7.6 | - |
| H3 (Indole) | 6.7 | - |
| H7 (Indole) | 8.2 | - |
| H (Phenyl, ortho) | 7.3 | - |
| H (Phenyl, para) | 7.5 | - |
| C2 (Indole) | - | 125.0 |
| C8 (Indole) | - | 137.0 |
| C9 (Carbonyl) | - | 150.0 |
| C12 (Phenyl) | - | 149.0 |
Note: The chemical shifts are referenced to Tetramethylsilane (TMS) and represent typical values expected from GIAO-DFT calculations. wisc.eduoregonstate.edu
Vibrational (Infrared, Raman) Spectroscopy Simulations
Computational simulations of vibrational spectra, including infrared (IR) and Raman, are powerful tools for elucidating the structural characteristics of molecules like this compound. Density Functional Theory (DFT) calculations are commonly employed to predict the vibrational frequencies and intensities associated with the normal modes of vibration. These theoretical spectra can be compared with experimental data to confirm molecular structures and assign spectral bands to specific atomic motions.
For indole derivatives, the vibrational spectra are characterized by distinct modes corresponding to the indole ring, the phenyl group, and the carboxylate linker. Key vibrational modes include N-H stretching (for unsubstituted indoles), C=O stretching of the carboxylate group, C-N stretching, and various C-H bending and stretching modes of the aromatic rings. Theoretical studies on related molecules, such as 1H-indole-3-acetic acid, have demonstrated that DFT calculations at the B3LYP/6-31G** level can provide vibrational frequencies that are in good agreement with experimental IR and Raman spectra nih.gov.
The calculated vibrational frequencies for a model compound, methyl 1H-indol-5-carboxylate, using DFT with different functionals (B3LYP, M06-2X, and CAM-B3LYP) and the 6-311++G(d,p) basis set have shown good correlation with experimental spectra researchgate.net. These studies help in the detailed assignment of vibrational bands. For this compound, the C=O stretching vibration of the carboxylate group is expected to be a prominent feature in the IR spectrum, typically appearing in the range of 1700-1750 cm⁻¹. The precise position of this band can be influenced by the electronic effects of the phenyl and indole rings.
Table 1: Representative Theoretical Vibrational Frequencies for Indole Derivatives
| Vibrational Mode | Typical Frequency Range (cm⁻¹) |
|---|---|
| N-H Stretch (in unsubstituted indole) | 3400-3500 |
| Aromatic C-H Stretch | 3000-3100 |
| C=O Stretch (carboxylate) | 1700-1750 |
| C=C Aromatic Ring Stretch | 1450-1600 |
| C-N Stretch | 1200-1350 |
Note: The data in this table is representative and based on computational studies of various indole derivatives. The exact frequencies for this compound may vary.
UV-Vis Absorption and Emission Spectra Analysis and Solvatochromic Studies
The electronic absorption and emission properties of this compound can be investigated using Time-Dependent Density Functional Theory (TD-DFT). These calculations provide information about the energies of electronic transitions, which correspond to the absorption of ultraviolet-visible (UV-Vis) light. The indole nucleus is known to exhibit characteristic absorption bands in the UV region, and the substitution pattern significantly influences these transitions.
Solvatochromism, the change in the color of a substance when dissolved in different solvents, is a key aspect of the photophysical behavior of many organic molecules. Computational studies can model the effect of the solvent on the electronic spectra, providing insights into the nature of the excited states and the change in dipole moment upon excitation. For indole derivatives, solvatochromic studies have revealed that the absorption and fluorescence spectra are sensitive to solvent polarity researchgate.net.
Theoretical investigations on methyl 1H-indol-5-carboxylate have explored the effects of different solvents on its electronic properties researchgate.net. These studies often employ continuum solvation models, such as the Polarizable Continuum Model (PCM), to simulate the solvent environment. The results indicate how the electronic transitions are affected by the dielectric constant and refractive index of the solvent. For this compound, it is expected that polar solvents would stabilize charge-transfer excited states, leading to red shifts (bathochromic shifts) in the absorption and emission spectra.
Table 2: Predicted Solvatochromic Shifts in UV-Vis Absorption for a Model Indole Derivative
| Solvent | Dielectric Constant | Predicted λmax (nm) |
|---|---|---|
| n-Hexane | 1.88 | 285 |
| Dichloromethane | 8.93 | 290 |
| Ethanol | 24.55 | 295 |
| Acetonitrile | 37.5 | 298 |
Note: The data presented is hypothetical and illustrative of the expected trend for a polar indole derivative based on general principles of solvatochromism.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions involving indole derivatives. DFT calculations can be used to map the potential energy surface of a reaction, identifying transition states, intermediates, and the activation energies associated with different reaction pathways. This allows for a detailed understanding of the reaction kinetics and selectivity.
For reactions involving the functionalization of the indole ring, computational studies can help to predict the most likely sites of reaction. For instance, in electrophilic substitution reactions, the electron-rich nature of the indole ring makes it susceptible to attack. The regioselectivity of such reactions can be rationalized by examining the calculated charge distributions and frontier molecular orbitals (HOMO and LUMO) of the indole substrate.
While specific computational studies on the reaction mechanisms of this compound are not widely available, research on the atmospheric oxidation of indole initiated by OH radicals provides a framework for how such studies are conducted researchgate.net. These studies show that the reaction can proceed through different pathways, including addition to the double bonds and hydrogen abstraction. The calculated energy barriers for each step help to determine the dominant reaction mechanism. For reactions involving this compound, computational modeling could be used to investigate its synthesis, for example, via the acylation of indole with phenyl chloroformate, or its subsequent reactions, such as hydrolysis or further substitution on the aromatic rings.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing for the exploration of conformational landscapes and intermolecular interactions over time. For a flexible molecule like this compound, MD simulations can reveal the preferred conformations in different environments, such as in solution or in a biological system.
The orientation of the phenyl and carboxylate groups relative to the indole ring can be characterized by dihedral angles. MD simulations can sample the rotational energy barriers around these bonds to identify low-energy conformers. The conformational preferences are influenced by steric hindrance and electronic effects, as well as by interactions with surrounding solvent molecules or other solutes.
Furthermore, MD simulations are instrumental in studying intermolecular interactions, such as hydrogen bonding and π-π stacking. For instance, simulations of indole derivatives in aqueous solution can elucidate the structure of the hydration shell and the nature of hydrogen bonds between the indole moiety and water molecules. In the context of drug design, MD simulations of indole derivatives binding to a protein target can provide insights into the binding mode, the key interacting residues, and the stability of the protein-ligand complex. Studies on indole-based inhibitors have utilized MD simulations to understand their binding mechanisms with target proteins mdpi.comnih.gov. For this compound, MD simulations could be used to predict its behavior in various media and its potential interactions with biological macromolecules.
Research Applications and Structure Activity/property Relationship Studies of Phenyl 1h Indole 1 Carboxylate
Application as a Protecting Group Strategy in Indole (B1671886) Chemistry
The indole nucleus possesses a reactive N-H bond, which can interfere with various synthetic transformations targeting other positions of the heterocycle. Consequently, the protection of the indole nitrogen is a critical step in many synthetic routes. N-acylation is a common strategy, and the use of a phenoxycarbonyl group offers specific advantages. nih.gov This group, like other N-alkoxycarbonyl or N-aryloxycarbonyl substituents, functions by converting the nucleophilic and slightly acidic N-H proton into a stable carbamate (B1207046) linkage.
The primary role of the N-phenoxycarbonyl group is to decrease the electron density of the pyrrole (B145914) ring, thereby deactivating it towards electrophilic attack and preventing unwanted side reactions. This deactivation also helps to stabilize the indole ring against acidic conditions where unprotected indoles might otherwise polymerize. The introduction of this group is typically achieved under neutral or basic conditions, for instance, by reacting indole with phenyl chloroformate in the presence of a base.
| Protecting Group | Typical Introduction Reagent | Cleavage Conditions | Key Characteristics |
| Phenoxycarbonyl | Phenyl Chloroformate | Basic hydrolysis (e.g., NaOH, K2CO3/MeOH) | Electron-withdrawing; stabilizes ring to acid. |
| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (B1257347) (Boc2O) | Acidic conditions (e.g., TFA, HCl) | Acid-labile; widely used due to mild removal. |
| Benzenesulfonyl (Bs) | Benzenesulfonyl chloride (BsCl) | Reductive cleavage (e.g., Mg/MeOH) or strong base | Strongly electron-withdrawing; very stable. |
| Benzyl (Bn) | Benzyl bromide (BnBr) | Hydrogenolysis (e.g., H2, Pd/C) | Stable to many conditions but requires catalytic reduction. |
Role as a Synthetic Intermediate and Building Block in Organic Synthesis
Beyond its role as a protecting group, phenyl 1H-indole-1-carboxylate serves as a valuable building block for the synthesis of more elaborate molecular structures. The N-phenoxycarbonyl group modifies the reactivity of the indole ring, enabling selective functionalization and participation in a variety of coupling and cyclization reactions.
Precursor for Advanced Heterocyclic Scaffolds and Complex Organic Synthesis
N-substituted indoles are foundational materials for constructing complex, polycyclic heterocyclic systems. One prominent application is the synthesis of carbazoles, which are privileged nitrogen heterocycles found in natural products and functional materials. rsc.org Indole derivatives, including N-carboxylated variants, can undergo benzannulation reactions, where a new benzene (B151609) ring is appended to the indole's five-membered ring to form the carbazole (B46965) core. rsc.org
Furthermore, the N-phenoxycarbonyl group acts as an effective director for lithiation reactions. The carbonyl oxygen can coordinate with lithium reagents, directing metalation specifically to the C2 position of the indole ring. This regioselective C-2 lithiation provides a nucleophilic carbon that can be reacted with a wide range of electrophiles, allowing for the introduction of various substituents at this position. This strategy is a powerful tool for the synthesis of complex indole alkaloids and other pharmacologically active molecules. The subsequent removal of the N-phenoxycarbonyl group yields the N-H indole, now selectively functionalized at the C2 position. This approach has been instrumental in syntheses where direct C2 functionalization of an unprotected indole would be challenging or unselective. researchgate.net
Development of Advanced Organic Materials
The indole scaffold is increasingly recognized for its utility in the field of materials science, particularly in the development of organic electronic materials such as those used in organic light-emitting diodes (OLEDs) and photovoltaic devices. The electron-rich nature of the indole ring makes it an excellent component for charge-transporting materials. While specific applications of this compound in this domain are emerging, the broader class of N-acylindoles is explored for creating polymers and functional materials with tailored electronic and photophysical properties. nih.gov
The structure-property relationship (SPR) in such materials is critical. The N-substituent on the indole ring can be modified to fine-tune properties like solubility, thermal stability, and the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are crucial for performance in electronic devices. The N-acyl group, being electron-withdrawing, can modulate these electronic properties and influence the intermolecular packing in the solid state, which affects charge mobility.
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analysis of N-Carboxylated Indoles
Understanding how structural modifications to N-carboxylated indoles influence their chemical reactivity and biological activity is essential for rational drug design and materials development. SAR and SPR studies provide insights into the electronic and steric effects of substituents on the molecule's behavior.
Substituent Effects on Chemical Reactivity and Selectivity
The N-phenoxycarbonyl group is strongly electron-withdrawing, which significantly reduces the nucleophilicity of the indole ring. Unprotected indoles are highly reactive towards electrophilic aromatic substitution, with a strong preference for the C3 position. nih.gov The introduction of an N-carboxyl or N-sulfonyl group alters this reactivity profile. The deactivation of the ring makes electrophilic substitution reactions more difficult, often requiring harsher conditions.
However, this deactivation can be synthetically useful for controlling regioselectivity. While C3 remains a potential site for substitution, functionalization at other positions, such as C5 or C2 (often via lithiation), can become more favorable depending on the reaction conditions and other substituents present on the ring. Studies on N-protected indoles have shown that the nature of the N-substituent dictates the outcome of various reactions. For instance, in hydrodenitrogenation processes, methyl groups on the indole heterocycle were found to weaken the hydrogenation ability due to steric hindrance, demonstrating the significant impact of substituents on reactivity. mdpi.com
| N-Substituent on Indole | Relative Reactivity in Electrophilic Aromatic Substitution | Preferred Position of Substitution |
| -H | High | C3 |
| -Alkyl (e.g., -CH3) | Very High | C3 |
| -Acyl / -CO2Ph | Low | C3 (if forced), C2 (via lithiation) |
| -Sulfonyl (e.g., -SO2Ph) | Very Low | C3 (if forced), C2 (via lithiation) |
Computational Approaches to Binding Interactions and Ligand Design
Computational chemistry has become an indispensable tool for understanding how indole-based ligands interact with biological targets and for designing new therapeutic agents. nih.gov Techniques such as molecular docking, molecular dynamics (MD) simulations, and three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling are widely applied to study these interactions at an atomic level. mdpi.comresearchgate.net
For N-carboxylated indoles, computational studies can elucidate the role of the N-acyl group in receptor binding. Molecular docking simulations can predict the binding pose of a ligand within a protein's active site, identifying key interactions such as hydrogen bonds, π-π stacking, and hydrophobic contacts. nih.govnih.gov For example, in studies of N-arylsulfonyl-indole-2-carboxamide inhibitors, the acylsulfonamide moiety was found to be a crucial structural feature, with the acidic N-H group forming important interactions with key amino acid residues like arginine in the binding site. nih.gov
Molecular electrostatic potential (MEP) maps can reveal the electronic distribution across a molecule, highlighting regions that are likely to act as hydrogen bond donors or acceptors. mdpi.com For N-carboxylated indoles, the carbonyl oxygen of the carboxylate group presents a region of negative potential, indicating its role as a potential hydrogen bond acceptor in enzyme interactions. mdpi.com These computational insights provide a rational basis for modifying the indole scaffold to enhance binding affinity and selectivity, guiding the design of more potent and effective drug candidates. nih.gov
Catalyst Development and Ligand Design Involving Indole-1-carboxylates
The indole-1-carboxylate scaffold, while often the target of synthesis, also plays a crucial role in the development of catalytic methodologies, particularly in the realm of directed C–H functionalization. In this context, the carboxylate group at the N1-position is not merely a protecting group but is strategically employed as a directing group. This functionality acts as a temporary ligand, coordinating to a transition metal catalyst and directing it to activate a specific C–H bond elsewhere on the indole ring. This approach represents a key strategy in ligand and catalyst design, where a functional group is engineered into the substrate to control the regioselectivity and efficiency of a catalytic transformation.
The utility of N-alkoxycarbonyl groups, such as the phenoxycarbonyl moiety in this compound, is significant in palladium-catalyzed reactions. These groups can facilitate and direct the alkoxycarbonylation of the indole C–H bond, leading to the formation of valuable indole-3-carboxylate (B1236618) derivatives. Research has demonstrated that palladium catalysts can effectively mediate both N–H and C–H alkoxycarbonylation, showcasing the dual role of the indole nucleus as both a substrate and a controller of reactivity.
A prominent application of this concept is the use of the carboxylate or related functional groups as "deciduous" or "traceless" directing groups. In these catalytic systems, the carboxyl group guides the metal catalyst to a specific position for a cross-coupling reaction, and is subsequently removed during the reaction sequence. This strategy is highly efficient as it avoids the need for separate protection and deprotection steps.
For instance, studies have shown that a carboxyl group at the C3-position of an indole can direct a palladium catalyst to achieve ortho-amidation at the C2-position. acs.org Similarly, a 3-carboxamide group on the indole ring has been utilized as a versatile directing group for site-selective C–H functionalization. chemrxiv.org By carefully selecting the metal catalyst, the reaction can be steered to different outcomes. A rhodium(I)/silver(I) co-catalyst system can induce a 1,2-acyl migration followed by C–H functionalization, whereas an iridium(III)/silver(I) catalyst system can lead to direct C2-functionalization without the migration. chemrxiv.org This catalyst-controlled translocation of the directing group highlights a sophisticated level of control in ligand-guided catalysis.
The table below summarizes examples of how carboxylate and carboxamide groups on indole scaffolds are used to direct catalytic C–H functionalization reactions.
| Indole Substrate | Directing Group | Catalyst System | Position Functionalized | Reaction Type | Ref |
| Indole-3-carboxylic Acid | Carboxyl (-COOH) | Palladium (Pd) | C2 | ortho-Amidation | acs.org |
| 3-Carboxamide Indole | Carboxamide (-CONH₂) | Rhodium(I)/Silver(I) | C4 (after 1,2-acyl migration) | C–H Functionalization | chemrxiv.org |
| 3-Carboxamide Indole | Carboxamide (-CONH₂) | Iridium(III)/Silver(I) | C2 | C–H Functionalization | chemrxiv.org |
| Indole | N-H (in situ alkoxycarbonylation) | Palladium (Pd) | C3 and N1 | Alkoxycarbonylation | beilstein-journals.org |
These examples underscore the structure-property relationship inherent in the design of such catalytic systems. The electronic and steric properties of the indole-1-carboxylate and its analogues are finely tuned to achieve specific catalytic outcomes. The ability of the carboxylate group to coordinate reversibly with the metal center is paramount, allowing it to guide the catalyst effectively without forming an overly stable, inactive complex. This area of research continues to evolve, demonstrating the innovative use of the indole-1-carboxylate framework not just as a synthetic target, but as an active participant in catalyst design and development.
Future Directions and Emerging Research Avenues for Phenyl 1h Indole 1 Carboxylate Chemistry
Innovations in Green and Sustainable Synthetic Methodologies for N-Carboxylated Indoles
The principles of green chemistry are increasingly influencing the synthesis of heterocyclic compounds, with a significant focus on minimizing waste, reducing energy consumption, and utilizing environmentally benign reagents and solvents. For N-carboxylated indoles, including phenyl 1H-indole-1-carboxylate, future research is geared towards developing innovative and sustainable synthetic strategies.
A primary focus is the adoption of alternative energy sources to drive chemical reactions. Microwave-assisted synthesis has emerged as a powerful tool, often leading to dramatically reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. researchgate.netnih.govmdpi.com The application of microwave irradiation to the N-acylation of indoles is an area ripe for exploration, potentially offering a rapid and efficient route to compounds like this compound. mdpi.com Similarly, ultrasound-assisted synthesis presents another energy-efficient approach that can enhance reaction rates and yields. nih.gov
The development and utilization of green catalysts is another critical avenue. This includes the use of nanocatalysts, which offer high surface area-to-volume ratios and can often be recovered and reused, and biodegradable catalysts derived from renewable resources. nih.govresearchgate.net For instance, the synthesis of indolemethane derivatives has been successfully achieved using a recyclable biodegradable glycerol-based carbon solid acid catalyst under solvent-free conditions. researchgate.net Exploring similar catalytic systems for the N-carboxylation of indoles could lead to more sustainable production methods.
A significant trend in green chemistry is the move towards solvent-free reactions or the use of environmentally friendly solvents like water or ionic liquids. nih.govmdpi.com Performing reactions in water, where possible, is highly desirable due to its low cost, non-toxicity, and non-flammability. mdpi.com Research into aqueous-phase or on-water synthesis of N-carboxylated indoles could represent a major step forward in sustainability.
Furthermore, photocatalysis is gaining traction as a green synthetic tool. Visible-light-induced reactions, often operating under mild, metal-free conditions, offer a sustainable alternative to traditional transition-metal-catalyzed processes. francis-press.comfrancis-press.com The development of photocatalytic methods for the direct N-carboxylation of indoles would be a significant innovation, reducing reliance on potentially toxic and expensive metal catalysts. francis-press.com
| Green Chemistry Approach | Potential Benefits for N-Carboxylated Indole (B1671886) Synthesis |
| Microwave Irradiation | Reduced reaction times, higher yields, cleaner reactions. researchgate.netnih.govmdpi.com |
| Ultrasound Assistance | Enhanced reaction rates and yields. nih.gov |
| Green Catalysts (e.g., nanocatalysts, biodegradable catalysts) | Reusability, reduced waste, use of renewable resources. nih.govresearchgate.net |
| Solvent-Free Reactions/Green Solvents (e.g., water, ionic liquids) | Reduced use of hazardous organic solvents, improved safety. nih.govmdpi.com |
| Photocatalysis | Mild reaction conditions, metal-free synthesis, use of renewable energy. francis-press.comfrancis-press.com |
Advanced Mechanistic Insights into Complex Chemical Transformations
A deeper understanding of reaction mechanisms is paramount for the rational design of new synthetic methods and the optimization of existing ones. For this compound and related N-carboxylated indoles, future research will increasingly focus on elucidating the intricate details of their chemical transformations through a combination of experimental and computational techniques.
The role of the N-phenylcarboxylate group in directing the reactivity of the indole ring is a key area of investigation. This substituent can significantly influence the electron density of the indole nucleus, thereby affecting its susceptibility to electrophilic and nucleophilic attack. nih.govijpsi.org Advanced spectroscopic techniques, such as in-situ NMR and IR spectroscopy, can be employed to monitor reaction progress and identify transient intermediates, providing valuable insights into reaction pathways.
Computational chemistry , particularly Density Functional Theory (DFT), is becoming an indispensable tool for mechanistic studies. researchgate.netmdpi.com DFT calculations can be used to model reaction energy profiles, predict the structures of transition states, and rationalize observed regioselectivity and stereoselectivity. ias.ac.in For example, computational studies on the atmospheric oxidation of indole have provided detailed mechanistic insights into the reaction pathways initiated by hydroxyl and chlorine radicals. mdpi.com Similar computational approaches can be applied to understand the transformations of this compound, such as its behavior in cycloaddition reactions or under photocatalytic conditions.
Kinetic studies will also play a crucial role in unraveling reaction mechanisms. By determining reaction orders, activation energies, and the influence of various reaction parameters, researchers can build a comprehensive picture of the underlying mechanistic steps. Isotope labeling experiments can further help to pinpoint bond-forming and bond-breaking events.
A particularly interesting area for future mechanistic investigation is the role of the N-substituent in controlling the regioselectivity of functionalization at different positions of the indole ring (e.g., C2, C3, or the benzene (B151609) ring). Understanding these directing effects will be critical for the development of highly selective synthetic methods for the preparation of complex indole derivatives.
Integration of Machine Learning and Artificial Intelligence in Compound Design and Property Prediction
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of chemistry, from reaction prediction to de novo drug design. For this compound and its derivatives, these computational tools offer the potential to accelerate the discovery of new compounds with desired properties and to optimize their synthesis.
Quantitative Structure-Activity Relationship (QSAR) modeling is a well-established computational method that is being further enhanced by machine learning algorithms. nih.govnih.govijpsi.orgnih.gov By training models on datasets of indole derivatives with known biological activities, it is possible to predict the activity of new, untested compounds. nih.govnih.govnih.gov For this compound, QSAR models could be developed to predict its potential as an anticancer agent, an enzyme inhibitor, or in other therapeutic areas. researchgate.netnih.gov These models can identify key molecular descriptors, such as electronic properties and topological indices, that are crucial for biological activity. nih.gov
Machine learning is also being applied to predict the outcomes of chemical reactions. By training algorithms on large databases of known reactions, it is possible to predict the products, yields, and optimal conditions for new transformations. francis-press.comfrancis-press.com This could be particularly valuable for exploring the reactivity of this compound and for designing efficient synthetic routes to its derivatives. For instance, ML models have been used to predict the energy barriers and selectivity of C-H activation reactions of indoles. francis-press.comfrancis-press.com
Furthermore, generative AI models , such as generative adversarial networks (GANs), are being used for the de novo design of molecules with specific desired properties. labmanager.comnih.gov These models can learn the underlying patterns in large datasets of chemical structures and then generate new, previously unseen molecules that are predicted to be active against a particular biological target or to possess certain material properties. This approach could be used to design novel indole-1-carboxylate derivatives with enhanced efficacy or improved physicochemical properties.
The integration of AI and ML with automated synthesis platforms represents a particularly exciting future direction. This would create a closed-loop system where AI designs new molecules, predicts their properties and synthesis routes, and then an automated system performs the synthesis and testing, with the results being fed back to the AI to refine its models.
| AI/ML Application | Relevance to this compound |
| QSAR Modeling | Prediction of biological activities (e.g., anticancer, enzyme inhibition). nih.govnih.govijpsi.orgnih.gov |
| Reaction Prediction | Optimization of synthetic routes and exploration of novel reactivity. francis-press.comfrancis-press.com |
| De Novo Molecular Design | Generation of novel indole-1-carboxylate derivatives with desired properties. labmanager.comnih.gov |
| Integration with Automated Synthesis | Accelerated discovery and optimization of new compounds. |
Exploration of Novel Chemical Reactions and Unconventional Reactivity
While the fundamental reactivity of the indole ring is well-established, there is still significant scope for discovering novel chemical reactions and exploring unconventional reactivity patterns, particularly for N-substituted indoles like this compound.
One area of growing interest is the development of novel C-H functionalization reactions. bioengineer.org Directing the functionalization to specific C-H bonds on the indole scaffold, including those on the benzene ring, can provide access to a wide range of new derivatives that would be difficult to synthesize using traditional methods. The N-phenylcarboxylate group can act as a directing group in some of these transformations, and further research is needed to fully understand and exploit its potential in this regard.
The use of photoredox catalysis has opened up new avenues for indole functionalization, enabling reactions that are not possible with traditional thermal methods. bioengineer.org Future research will likely focus on developing new photocatalytic transformations of this compound, such as radical additions, cycloadditions, and cross-coupling reactions. The unique electronic properties of the excited state of the indole ring can be harnessed to achieve novel reactivity.
The exploration of unconventional reaction partners for N-carboxylated indoles is another promising direction. This could involve the use of hypervalent iodine reagents, organoboron compounds, or other reactive species to achieve new types of bond formations. The development of multicomponent reactions involving this compound would also be highly valuable, as these reactions can rapidly generate molecular complexity from simple starting materials.
Furthermore, the study of the reactivity of indole-1-carboxylates under flow conditions is an emerging area. Flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the ability to perform reactions that are difficult or dangerous to carry out in batch. Investigating the behavior of this compound in flow reactors could lead to the discovery of new reactivity and the development of more efficient and scalable synthetic processes.
Development of Smart Materials Based on Indole-1-carboxylate Architectures
The unique photophysical and electronic properties of the indole ring make it an attractive building block for the development of smart materials. The incorporation of the this compound moiety into polymers, organic frameworks, and other materials can lead to novel functionalities with applications in electronics, sensing, and beyond.
One promising area is the development of organic light-emitting diodes (OLEDs) . The indole nucleus is known to be a good hole-transporting material, and by tuning the electronic properties of the molecule through substitution, it may be possible to create new materials for use in OLEDs with improved efficiency and stability. The phenylcarboxylate group can be used to modify the solubility, processability, and electronic properties of the resulting materials.
Indole derivatives can also be used to create chemosensors . The indole ring can interact with various analytes through hydrogen bonding, π-π stacking, and other non-covalent interactions. By incorporating this compound into a polymer or attaching it to a surface, it may be possible to create sensors that can detect specific ions, molecules, or even biological macromolecules through changes in their optical or electronic properties.
The development of electroactive polymers containing the indole-1-carboxylate unit is another exciting prospect. These materials could find applications in energy storage devices, electrochromic windows, and actuators. The redox properties of the indole ring can be exploited to create polymers that can be reversibly oxidized and reduced, leading to changes in their color, conductivity, and other properties.
Finally, the self-assembly of indole-1-carboxylate derivatives into supramolecular structures is an area with significant potential. By designing molecules with appropriate functional groups, it is possible to create well-defined nanostructures, such as fibers, gels, and vesicles. These materials could have applications in drug delivery, tissue engineering, and catalysis.
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing phenyl 1H-indole-1-carboxylate derivatives?
- Methodological Answer : The Suzuki-Miyaura cross-coupling reaction is widely used for synthesizing indole derivatives. For example, tert-butyl 5-(3-amino-4-(4-methylpiperazin-1-yl)phenyl)-1H-indole-1-carboxylate was synthesized using tert-butyl 5-boronate esters, XPhos Pd G3 catalyst, and sodium hydroxide in an argon-purged toluene/water mixture at 95°C for 20 hours . Optimization of reaction conditions (e.g., catalyst loading, solvent ratios) is critical for yield improvement.
Q. Which analytical techniques are essential for characterizing this compound purity and structural integrity?
- Methodological Answer : High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are indispensable. For instance, HPLC analysis of tert-butyl derivatives showed retention times of 12.346–12.550 minutes with >95% purity, while ¹H NMR data (e.g., δ 8.36 ppm for aromatic protons) confirmed regioselective functionalization .
Q. How should researchers handle safety protocols for phenyl indole carboxylates during synthesis?
- Methodological Answer : Consult safety data sheets (SDS) for structurally similar compounds (e.g., 7-(cyclopentylamino)-2-phenyl-1H-indole-5-carboxylic acid). Key measures include using fume hoods, wearing PPE, and ensuring waste is segregated and disposed via certified hazardous waste services to avoid environmental contamination .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?
- Methodological Answer : The SHELX software suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography. For example, SHELXTL can refine high-resolution data to resolve bond-length discrepancies or torsional strain in the indole core, particularly when twinning or disorder is present .
Q. What strategies address discrepancies in HPLC retention times and peak areas for synthesized derivatives?
- Methodological Answer : Variations in retention times (e.g., 12.346 vs. 12.352 minutes for MWD1 A and E signals) may arise from column aging or mobile-phase composition. System suitability tests with reference standards (e.g., tert-butyl 1H-indole-1-carboxylate) and peak integration using area normalization (e.g., 98.3774% purity threshold) can mitigate inconsistencies .
Q. How can multivariate analysis improve interpretation of SERS data for this compound interactions?
- Methodological Answer : Surface-enhanced Raman spectroscopy (SERS) data complexity requires principal component analysis (PCA) or partial least squares regression (PLSR) to deconvolute overlapping vibrational modes. Reproducible substrate preparation (e.g., Au/Ag nanoparticles) is critical for reliable spectral comparisons .
Q. What mechanistic insights guide catalyst selection in cross-coupling reactions for indole derivatives?
- Methodological Answer : The XPhos Pd G3 catalyst enhances yields in Suzuki-Miyaura reactions due to its stability and tolerance to polar functional groups. Comparative studies with Pd(PPh₃)₄ may reveal differences in turnover numbers and byproduct formation, particularly for sterically hindered boronate esters .
Data Analysis & Contradiction Management
Q. How should researchers validate conflicting NMR assignments for this compound derivatives?
- Methodological Answer : Use 2D NMR techniques (e.g., HSQC, HMBC) to resolve overlapping signals. For example, ¹³C NMR data (δ 165.2 ppm for carbonyl groups) can distinguish between regioisomers, while DEPT-135 clarifies CH₂/CH₃ environments .
Q. What frameworks ensure rigorous experimental design for indole-based drug discovery projects?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
